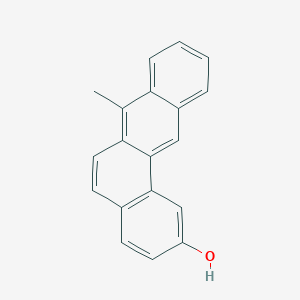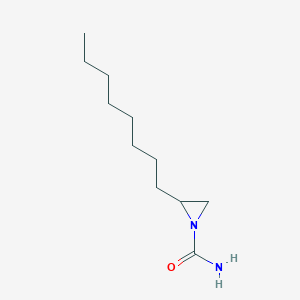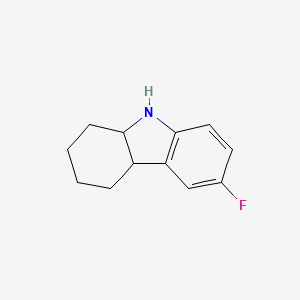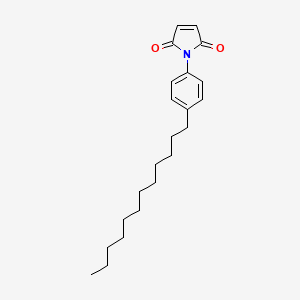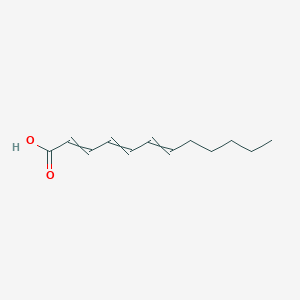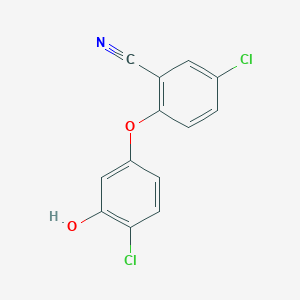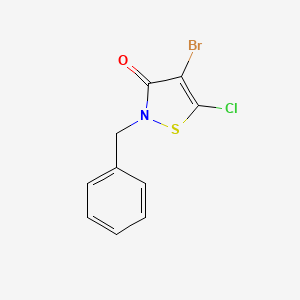
(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethylcyclohexyl)nona-2,4,6,8-tetraenal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethylcyclohexyl)nona-2,4,6,8-tetraenal is an organic compound characterized by its complex structure, which includes multiple double bonds and a cyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethylcyclohexyl)nona-2,4,6,8-tetraenal typically involves multiple steps, including the formation of the cyclohexyl group and the introduction of double bonds. Common synthetic routes may involve:
Aldol Condensation: To form the carbon backbone.
Hydrogenation/Dehydrogenation: To introduce or remove hydrogen atoms.
Cyclization Reactions: To form the cyclohexyl ring.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include:
Catalytic Processes: Using catalysts to speed up reactions.
Continuous Flow Reactors: For efficient large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of organic reactions.
Biology
Biochemical Pathways: Studied for its role in various biochemical pathways.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties.
Diagnostic Tools: Used in the development of diagnostic reagents.
Industry
Material Science: Applications in the development of new materials.
Agriculture: Potential use in the synthesis of agrochemicals.
作用機序
The mechanism of action of (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethylcyclohexyl)nona-2,4,6,8-tetraenal would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Enzyme Inhibition/Activation: Modulating the activity of enzymes.
Receptor Binding: Binding to specific receptors to exert its effects.
類似化合物との比較
Similar Compounds
(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethylcyclohexyl)nona-2,4,6,8-tetraenal: Similar in structure but with different functional groups.
Cyclohexyl Derivatives: Compounds with similar cyclohexyl groups.
Uniqueness
Structural Complexity: The unique arrangement of double bonds and the cyclohexyl group.
Chemical Properties: Distinct reactivity due to its structure.
特性
CAS番号 |
72535-16-1 |
|---|---|
分子式 |
C20H30O |
分子量 |
286.5 g/mol |
IUPAC名 |
(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethylcyclohexyl)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15,18-19H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8-,17-13- |
InChIキー |
UREHIXRTGAZOND-BOOMUCAASA-N |
異性体SMILES |
CC1CCCC(C1/C=C/C(=C\C=C\C(=C/C=O)\C)/C)(C)C |
正規SMILES |
CC1CCCC(C1C=CC(=CC=CC(=CC=O)C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


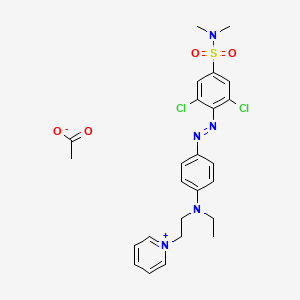
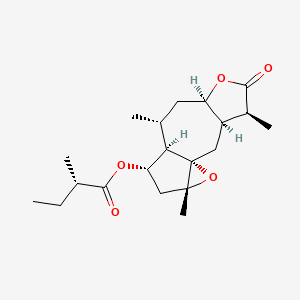
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-6-[methyl[[2-(sulfooxy)ethyl]sulfonyl]amino]-](/img/structure/B14466394.png)
![1-Docosanone, 1-[2,3,4(or 3,4,5)-trihydroxyphenyl]-](/img/structure/B14466395.png)

